

Efficacy of *Chromolaena odorata* Extracts in Cancer Models: A Comparative Analysis

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Compound of Interest

Compound Name: *4E-Deacetylchromolaenide 4'-O-acetate*

Cat. No.: B1496066

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Disclaimer: This guide compares the efficacy of extracts from the plant *Chromolaena odorata* with the known chemotherapy drug doxorubicin. As of this review, no publicly available experimental data on the specific efficacy of **4E-Deacetylchromolaenide 4'-O-acetate** was found. *Chromolaena odorata* is a known source of sesquiterpenoids, a class of compounds to which **4E-Deacetylchromolaenide 4'-O-acetate** belongs. The data presented here pertains to various extracts of the plant and should not be directly attributed to the isolated compound.

This guide provides a comparative overview of the anti-cancer efficacy of extracts from *Chromolaena odorata* against the established chemotherapeutic agent, doxorubicin. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of *Chromolaena odorata* extracts against various cancer cell lines compared to doxorubicin. Lower IC₅₀ values indicate greater potency.

Compound/Extract	Cancer Cell Line	IC50 Value	Selectivity Index (SI)	Reference
Ethyl Acetate Extract of C. odorata	MCF-7 (Breast)	218.78 µg/mL	12.77	[1]
Ethyl Acetate Extract of C. odorata	T47D (Breast)	307.61 µg/mL	9.08	[1]
Crude Ethanolic Extract of C. odorata	HepG2 (Liver)	23.44 µg/mL	Not Reported	[2][3]
Crude Ethanolic Extract of C. odorata	n-hexane fraction - HepG2 (Liver)	84.52 µg/mL	Not Reported	[2]
Crude Ethanolic Extract of C. odorata	ethyl acetate fraction - HepG2 (Liver)	88.51 µg/mL	Not Reported	[2]
Crude Ethanolic Extract of C. odorata	ethanol fraction - HepG2 (Liver)	167.49 µg/mL	Not Reported	[2]
Doxorubicin	MCF-7 (Breast)	400 nM (~0.22 µg/mL)	Not Reported	[4]
Doxorubicin	MCF-7 (Breast)	700 nM (~0.38 µg/mL) (Resistant)	Not Reported	[4]
Doxorubicin	MCF-7 (Breast)	8306 nM (~4.54 µg/mL)	Not Reported	[5]
Doxorubicin	MCF-7 (Breast)	1.65 µM (~0.90 µg/mL)	Not Reported	[6]

A study on an ethyl acetate extract of *C. odorata* showed a selective effect on breast cancer cells (MCF-7 and T47D) over normal Vero cells, with selectivity indexes of 12.77 and 9.08, respectively.[1] In the same study, treatment with 100 µg/mL of doxorubicin resulted in low viability for both cancer cells and normal Vero cells, indicating lower selectivity.[1]

In Vivo Anticancer Activity

An in vivo study evaluated the efficacy of an ethanol extract of *C. odorata* in a 7,12-Dimethylbenz[a]anthracene (DMBA)-induced breast cancer model in rats, comparing it with doxorubicin.

Treatment Group	Nodule Number (at 16 weeks)	Nodule Volume (at 16 weeks, mm ³)	Nodule Weight (at 16 weeks, g)	Reference
Breast Cancer Control	5.00 ± 0.71	18.06 ± 1.13	1.54 ± 0.13	[7]
<i>C. odorata</i> Extract (500 mg/kg)	2.50 ± 0.55	10.60 ± 1.25	0.90 ± 0.11	[7]
<i>C. odorata</i> Extract (1000 mg/kg)	2.00 ± 0.71	9.77 ± 0.90	0.83 ± 0.08	[7]
<i>C. odorata</i> Extract (2000 mg/kg)	1.25 ± 0.50	7.91 ± 0.59	0.67 ± 0.05	[7]
<i>C. odorata</i> Extract (4000 mg/kg)	1.50 ± 0.58	8.87 ± 1.20	0.75 ± 0.10	[7]
Doxorubicin	1.50 ± 0.58	10.87 ± 1.01	0.92 ± 0.09	[7]

In this study, the ethanol extract of *C. odorata* at a dose of 2000 mg/kg body weight was found to be more effective than doxorubicin in reducing the volume and weight of cancer nodules.[7]

A significant decline in the number, volume, and weight of cancer nodules was observed in all treatment groups compared to the cancer control group.[7]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of *Chromolaena odorata* extracts and doxorubicin on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

- **Cell Seeding:** Cancer cells were seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for cell attachment.[8]
- **Treatment:** The cells were then treated with various concentrations of the *C. odorata* extract or doxorubicin and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
- **MTT Addition:** After the incubation period, the medium was replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 4 hours.[9]
- **Formazan Solubilization:** The MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.[8]
- **Absorbance Measurement:** The absorbance of the solution was measured using a microplate reader at a wavelength of 570-590 nm.[9][10] The cell viability was calculated as a percentage of the untreated control cells. The IC50 value was determined from the dose-response curve.

In Vivo Anticancer Study: DMBA-Induced Breast Cancer in Rats

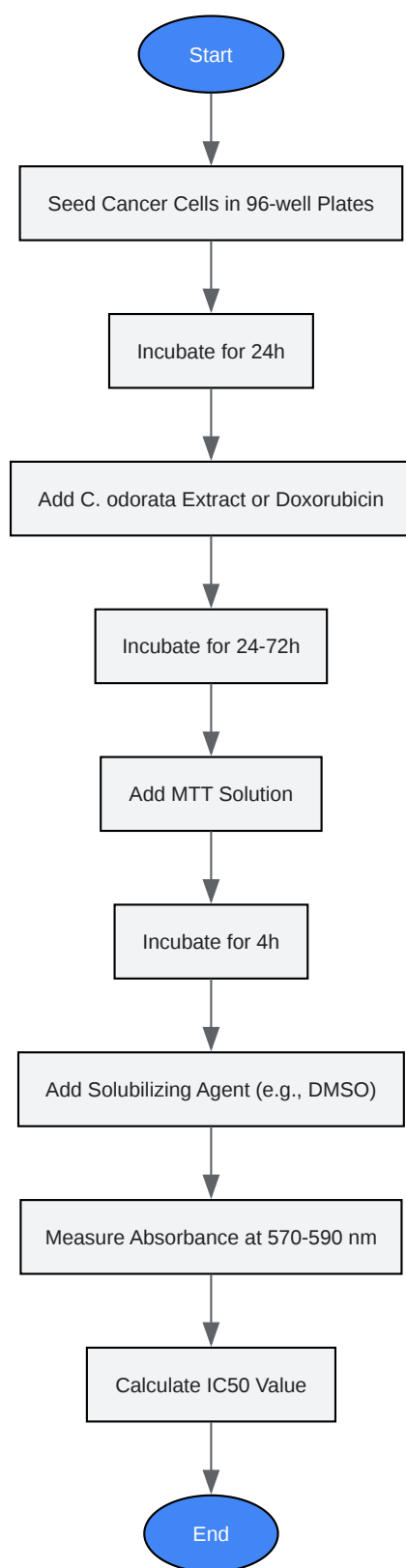
The in vivo anticancer activity of the *Chromolaena odorata* ethanol extract was evaluated in a chemically induced breast cancer model in female rats.[7]

- **Tumor Induction:** Breast tumors were induced in female Wistar or Sprague-Dawley rats by oral administration of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in an appropriate

vehicle like olive oil.[7][11]

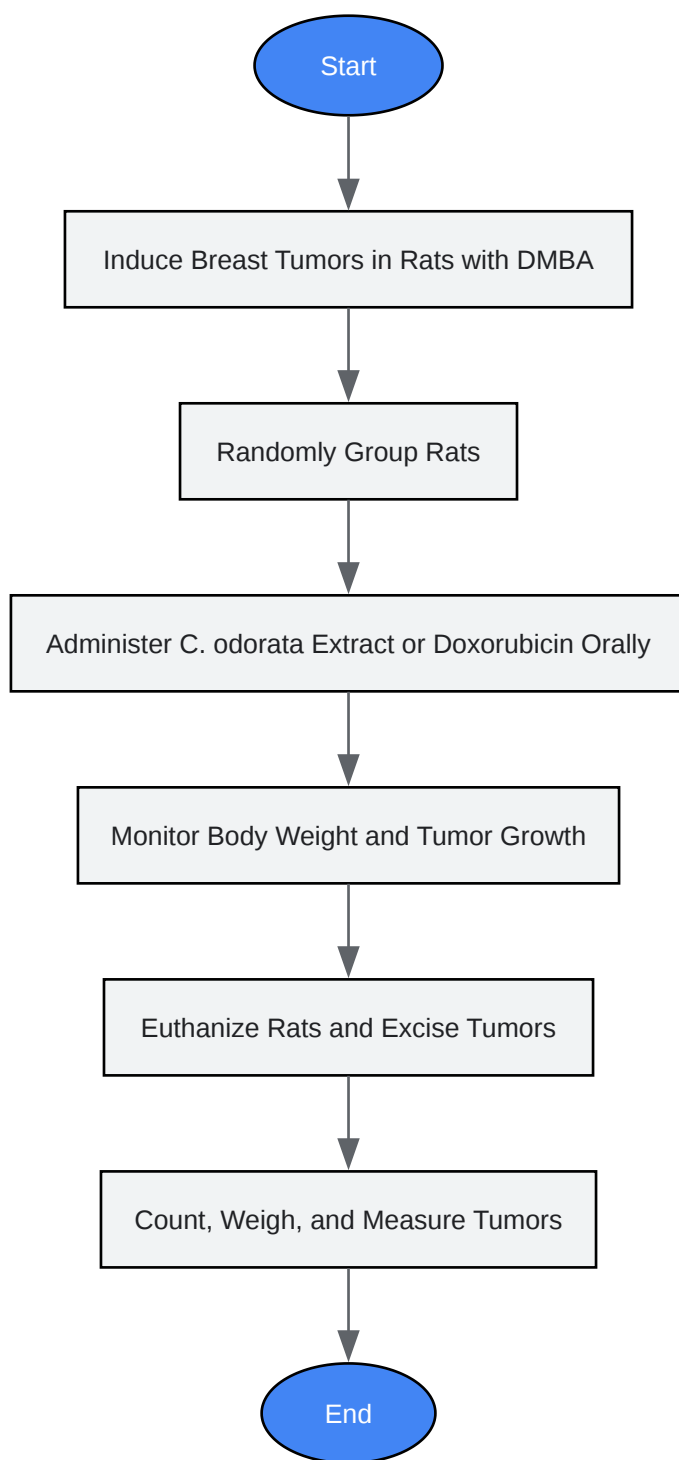
- **Animal Grouping and Treatment:** Once tumors were palpable, the rats were randomly divided into several groups: a normal control group, a breast cancer control group, doxorubicin-treated group, and groups treated with different doses of the *C. odorata* extract. [7] Treatment was administered orally for a specified duration (e.g., 16 weeks).[7]
- **Monitoring:** The body weight of the rats and the number and size of the tumors were monitored regularly throughout the experiment.[7]
- **Endpoint Analysis:** At the end of the study period, the rats were euthanized, and the tumors were excised, counted, weighed, and measured.[7]

Mandatory Visualization



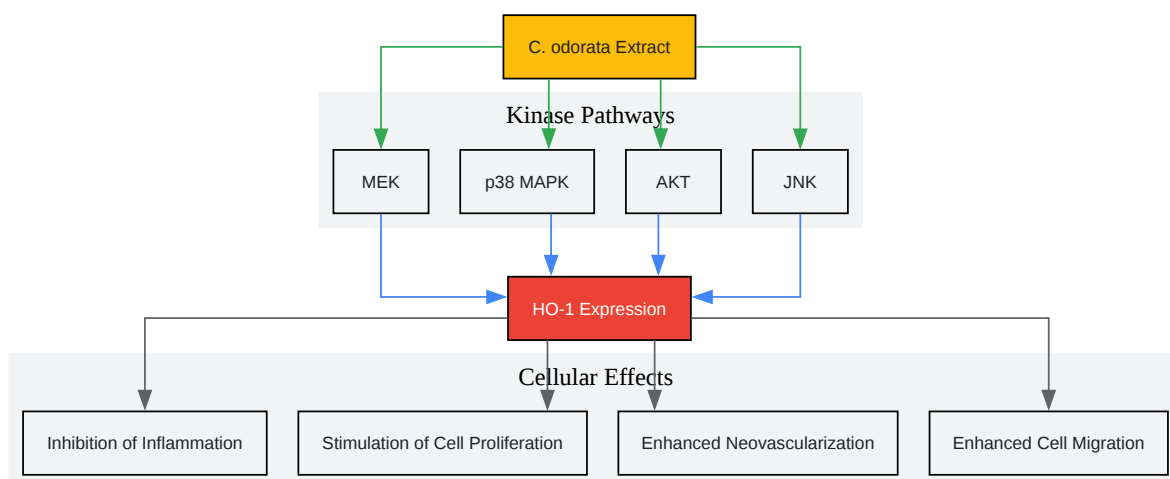
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Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.



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Caption: Workflow for the in vivo anticancer study in a DMBA-induced rat model.



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Caption: Signaling pathways activated by C. odorata extract.[12]

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